molecular formula C11H19NO2 B14307678 Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- CAS No. 110890-79-4

Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)-

Cat. No.: B14307678
CAS No.: 110890-79-4
M. Wt: 197.27 g/mol
InChI Key: OVRGENPJSKVHSK-UHFFFAOYSA-N
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Description

Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a tert-butyl group and a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- typically involves multiple steps. One common method is the nitration of 4-(1,1-dimethylethyl)cyclohexene, followed by the introduction of the nitromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a cyclohexanone derivative.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amino-substituted cyclohexene.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various biochemical reactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4-(1,1-dimethylethyl)-1-(methyl)-: Similar structure but lacks the nitro group.

    Cyclohexene, 4-(1,1-dimethylethyl)-1-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitromethyl group.

Uniqueness

Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is unique due to the presence of both the tert-butyl and nitromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110890-79-4

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-tert-butyl-1-(nitromethyl)cyclohexene

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10-6-4-9(5-7-10)8-12(13)14/h4,10H,5-8H2,1-3H3

InChI Key

OVRGENPJSKVHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C[N+](=O)[O-]

Origin of Product

United States

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